molecular formula C21H18N4O2 B3677810 N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide

Cat. No. B3677810
M. Wt: 358.4 g/mol
InChI Key: JXBYIHCHPLKQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide, commonly known as DMBI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DMBI is a fluorescent probe that can be used to detect and study biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

DMBI works by binding to specific targets in biological systems and emitting fluorescence when excited by a light source. The mechanism of action of DMBI is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule in close proximity. DMBI acts as a donor molecule that transfers energy to an acceptor molecule, such as a protein or enzyme, which results in a change in fluorescence intensity that can be detected and measured.
Biochemical and Physiological Effects:
DMBI has been shown to have minimal biochemical and physiological effects on biological systems, making it a safe and reliable tool for scientific research. DMBI does not interfere with cellular processes or alter the function of proteins or enzymes, which allows for accurate and precise measurements of biological activity.

Advantages and Limitations for Lab Experiments

DMBI has several advantages as a fluorescent probe for scientific research. It is highly sensitive, allowing for the detection of low concentrations of biological targets. It is also versatile, as it can be used in a wide range of biological systems and applications. However, there are some limitations to the use of DMBI in lab experiments. It requires specialized equipment and expertise to use, and it can be expensive and time-consuming to synthesize and purify.

Future Directions

There are several future directions for the use of DMBI in scientific research. One area of interest is the development of new DMBI derivatives with improved properties, such as increased sensitivity and selectivity for specific biological targets. Another area of interest is the application of DMBI in drug discovery and development, as it can be used to screen and identify potential drug candidates that target specific biological pathways. Additionally, DMBI can be used in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to provide a more comprehensive understanding of biological processes.

Scientific Research Applications

DMBI has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, cell biology, and pharmacology. In biochemistry, DMBI has been used to study protein-protein interactions, enzyme activity, and ligand-receptor binding. In cell biology, DMBI has been used to visualize and track the movement of cells and organelles in live cells. In pharmacology, DMBI has been used to screen and identify potential drug candidates that target specific biological pathways.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-25(2)17-6-3-15(4-7-17)21-24-18-13-16(5-8-19(18)27-21)23-20(26)14-9-11-22-12-10-14/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBYIHCHPLKQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6321153

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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